molecular formula C21H24N2O5S B3966092 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3966092
M. Wt: 416.5 g/mol
InChI Key: HYICJRKVYQOCJX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse aryl and functional substituents. Its structure includes:

  • 3,4-Dimethoxyphenyl group: Aromatic substitution with electron-donating methoxy groups.
  • 3-Hydroxy group: A polar substituent influencing hydrogen bonding and reactivity.
  • Thiophen-2-ylcarbonyl moiety: A thiophene-linked ketone, contributing to electronic conjugation and steric effects.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-22(2)9-10-23-18(13-7-8-14(27-3)15(12-13)28-4)17(20(25)21(23)26)19(24)16-6-5-11-29-16/h5-8,11-12,18,25H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYICJRKVYQOCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolone ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrrolone ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the dimethoxyphenyl group.

    Addition of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the pyrrolone ring with a dimethylaminoethyl halide, typically using a strong base like sodium hydride (NaH) in an aprotic solvent.

    Attachment of the Thiophen-2-ylcarbonyl Group: This step involves the acylation of the pyrrolone ring with a thiophen-2-ylcarbonyl chloride, using a base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related 1,5-dihydro-2H-pyrrol-2-one derivatives from the literature:

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Notable Functional Groups Source
Target Compound 3,4-Dimethoxyphenyl, dimethylaminoethyl, thiophen-2-ylcarbonyl, 3-hydroxy N/A N/A Thiophene carbonyl, tertiary amine N/A
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (8o) Dihydrodioxin, phenyl 161.8–164.6 61 Dioxane ring, hydroxyl
5-Hydroxy-3,5-bis(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (8p) Bis(4-methoxyphenyl) 141.2–143.1 64 Methoxy groups, hydroxyl
5-(4-Aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (15a) 4-Aminophenyl, diphenyl 119.5–122.1 44 Aromatic amine
5-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 4-Chlorophenyl, phenyl 209.0–211.9 46 Chlorine substituent
5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a) 4-Hydroxyphenyl, diphenyl 138.1–140.6 63 Phenolic hydroxyl

Structural and Functional Differences

Aryl Substitutions: The target compound’s 3,4-dimethoxyphenyl group differs from the 4-methoxyphenyl in 8p and the 4-chlorophenyl in 15m . The 3,4-dimethoxy substitution may enhance electron donation and steric bulk compared to monosubstituted analogs. The thiophen-2-ylcarbonyl group is unique among the listed analogs, which predominantly feature phenyl or heterocyclic aryl groups. This thiophene moiety could alter electronic conjugation and binding interactions compared to purely aromatic systems .

Side Chain Variations: The dimethylaminoethyl chain in the target compound is absent in other analogs.

Physical Properties: Melting points for analogs range widely (119–258°C), influenced by substituent polarity and crystallinity. For example, 15l (86% yield, 256–258°C) has a 4-methoxyphenyl group and aminophenyl substitution, suggesting strong intermolecular interactions . The target compound’s melting point is unreported, but its tertiary amine and thiophene groups may reduce crystallinity compared to halogenated derivatives like 15m (209–212°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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